molecular formula C11H15Br2N B14447286 1-(2-Bromocyclohexyl)pyridin-1-ium bromide CAS No. 75383-70-9

1-(2-Bromocyclohexyl)pyridin-1-ium bromide

Cat. No.: B14447286
CAS No.: 75383-70-9
M. Wt: 321.05 g/mol
InChI Key: CLCUALADUYLMNT-UHFFFAOYSA-M
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Description

1-(2-Bromocyclohexyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C11H15Br2N and a molecular weight of 321.057 g/mol . This compound is part of the pyridinium family and is characterized by the presence of a bromocyclohexyl group attached to the pyridinium ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromocyclohexyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 2-bromocyclohexyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromocyclohexyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include hydroxyl, amino, or thiol-substituted cyclohexyl pyridinium derivatives.

    Oxidation Reactions: Products include oxides or other oxidized forms of the compound.

    Reduction Reactions: Products include dihydropyridine derivatives.

Scientific Research Applications

1-(2-Bromocyclohexyl)pyridin-1-ium bromide is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving cell signaling and receptor interactions due to its ability to interact with biological molecules.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 1-(2-Bromocyclohexyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The bromocyclohexyl group can interact with hydrophobic pockets in proteins, while the pyridinium ring can participate in ionic interactions with negatively charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromocyclohexyl)pyridin-1-ium bromide is unique due to the presence of the bromocyclohexyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with hydrophobic regions in proteins, making it a valuable tool in biochemical research. Additionally, the bromine atom provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives .

Properties

CAS No.

75383-70-9

Molecular Formula

C11H15Br2N

Molecular Weight

321.05 g/mol

IUPAC Name

1-(2-bromocyclohexyl)pyridin-1-ium;bromide

InChI

InChI=1S/C11H15BrN.BrH/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h1,4-5,8-11H,2-3,6-7H2;1H/q+1;/p-1

InChI Key

CLCUALADUYLMNT-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C(C1)[N+]2=CC=CC=C2)Br.[Br-]

Origin of Product

United States

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